

# A Comprehensive Technical Guide to the Discovery and History of Halogen Azides

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Iodine azide*

Cat. No.: *B078893*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and key experimental protocols related to the highly reactive and energetic class of compounds known as halogen azides. This document provides a consolidated resource on fluorine azide ( $\text{FN}_3$ ), chlorine azide ( $\text{ClN}_3$ ), bromine azide ( $\text{BrN}_3$ ), and **iodine azide** ( $\text{IN}_3$ ), with a focus on their synthesis, properties, and the historical context of their discovery. The inherent instability and explosive nature of these compounds necessitate careful handling and a thorough understanding of their chemical behavior, making a comprehensive reference crucial for researchers in chemistry and drug development.

## Introduction to Halogen Azides

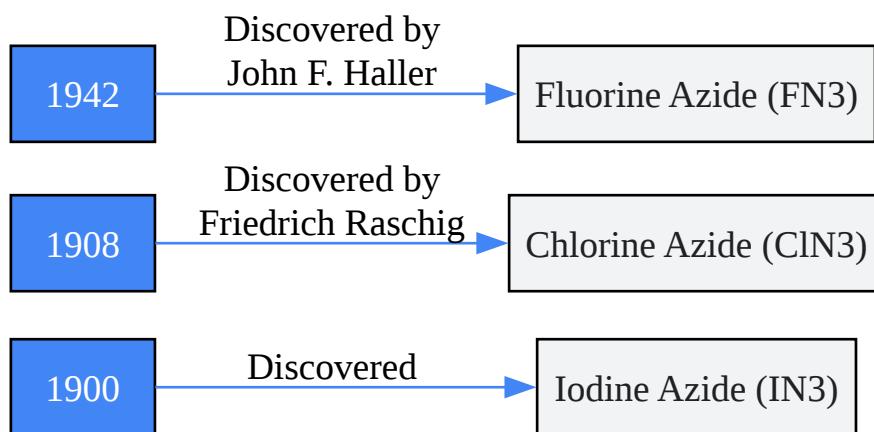
Halogen azides are inorganic compounds with the general formula  $\text{XN}_3$ , where X is a halogen atom (F, Cl, Br, I). They are characterized by a covalent bond between the halogen and an azide group (- $\text{N}_3$ ). This class of compounds is known for its high reactivity and propensity to decompose explosively, which has made their study challenging.<sup>[1]</sup> Despite their instability, halogen azides serve as important reagents in organic synthesis, particularly in the introduction of the azide functionality into molecules, which is a key building block in the synthesis of various nitrogen-containing compounds, including those of medicinal interest.<sup>[2]</sup> The stability of halogen azides is generally considered to increase in the order of  $\text{FN}_3 < \text{IN}_3 < \text{BrN}_3 < \text{ClN}_3$ .<sup>[3]</sup>

## Discovery and Historical Timeline

The exploration of halogen azides spans over four decades, beginning with the synthesis of **iodine azide** in 1900. Each discovery presented unique challenges due to the hazardous nature of these compounds.

- 1900: **Iodine Azide** ( $\text{IN}_3$ ) was the first halogen azide to be synthesized.[4] The initial preparation involved the reaction of silver azide with iodine, which produced the compound in an impure state.[5]
- 1908: Chlorine Azide ( $\text{ClN}_3$ ) was discovered by Friedrich Raschig.[6][7] Its synthesis was achieved by reacting sodium hypochlorite with sodium azide in the presence of a weak acid.[8]
- 1942: Fluorine Azide ( $\text{FN}_3$ ), the most unstable of the halogen azides, was first prepared by John F. Haller.[9][10] Its synthesis involved the reaction of hydrazoic acid with fluorine gas.[9]

The first reported synthesis of 1,2-bromoazidation of alkenes using bromine azide was by Hassner and Boerwinkle, which involved generating bromine azide from bromine and sodium azide.[3]



[Click to download full resolution via product page](#)

Caption: Timeline of the discovery of halogen azides.

## Physicochemical Properties

The halogen azides exhibit a range of physical and chemical properties, with their extreme instability being a defining characteristic. The quantitative data available for these compounds

are summarized in the tables below for easy comparison.

**Table 1: General Physicochemical Properties of Halogen Azides**

Property	Fluorine Azide (FN <sub>3</sub> )	Chlorine Azide (CIN <sub>3</sub> )	Bromine Azide (BrN <sub>3</sub> )	Iodine Azide (IN <sub>3</sub> )
Molar Mass	61.019 g/mol [9]	77.4731 g/mol [6]	121.924 g/mol [11]	168.92 g/mol [5]
Appearance	Yellow-green gas[9]	Colorless gas, yellow-orange liquid[6]	Red liquid or crystals[11][12]	Yellow solid[5]
Melting Point	-154 °C	-100 °C[6]	-45 °C[11]	Decomposes[5]
Boiling Point	-82 °C	-15 °C[6]	Decomposes explosively[11]	Decomposes[5]
Explosive Sensitivity	Extreme[9]	Extreme[6]	High[11]	Explosive when neat[4]

**Table 2: Structural Parameters of Halogen Azides**

Property	Fluorine Azide (FN <sub>3</sub> )	Chlorine Azide (CIN <sub>3</sub> )	Bromine Azide (BrN <sub>3</sub> )	Iodine Azide (IN <sub>3</sub> )
F-N Bond Length	0.1444 nm[9]	-	-	-
FN=NN Bond Length	0.1253 nm[9]	-	-	-
FNN=N Bond Length	0.1132 nm[9]	-	-	-
F-N-N Angle	~102°[9]	-	-	-
Crystal Structure	-	Orthorhombic[6]	Tetragonal[11]	Orthorhombic (two polymorphs)[5]

# Experimental Protocols for Synthesis

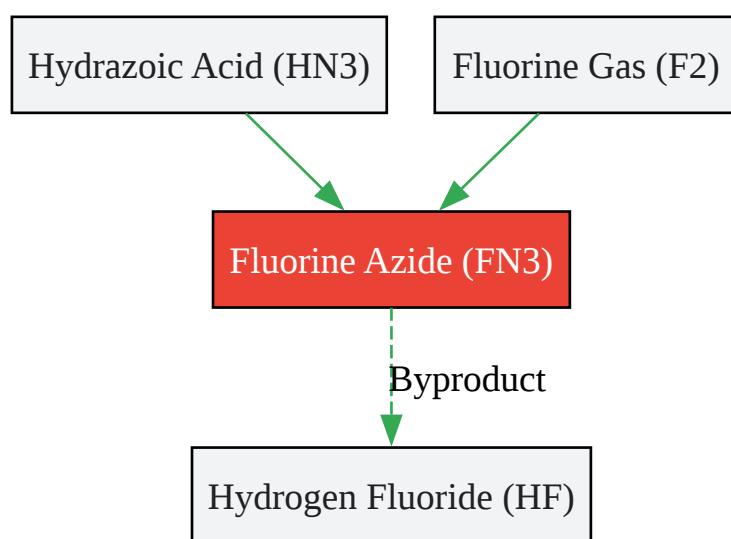
Caution: The synthesis of halogen azides is extremely hazardous and should only be attempted by experienced researchers in a controlled laboratory setting with appropriate safety measures, including the use of an explosion shield.[4] These compounds are highly sensitive to shock, friction, and temperature changes.[6][9][11]

## Fluorine Azide (FN<sub>3</sub>)

Reaction: HN<sub>3</sub> + F<sub>2</sub> → FN<sub>3</sub> + HF

Methodology:

- Fluorine azide can be prepared by the reaction of hydrazoic acid (HN<sub>3</sub>) with fluorine gas (F<sub>2</sub>).  
[9]
- Alternatively, sodium azide (NaN<sub>3</sub>) can be reacted with fluorine gas.[9]
- Due to its extreme instability and explosive nature, FN<sub>3</sub> is typically generated in situ for immediate use in subsequent reactions. Only very small quantities should be handled at a time.[9][10]



[Click to download full resolution via product page](#)

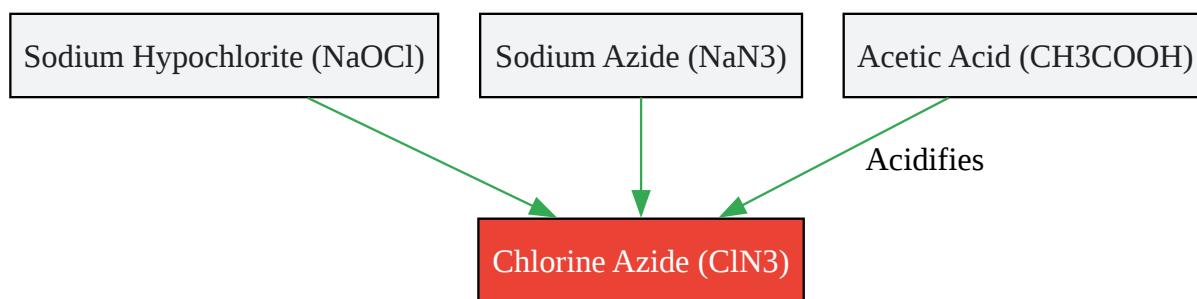
Caption: Synthesis of Fluorine Azide.

## Chlorine Azide (ClN<sub>3</sub>)



Methodology:

- Method 1: Chlorine azide can be prepared by passing chlorine gas (Cl<sub>2</sub>) over silver azide (AgN<sub>3</sub>).[\[6\]](#)
- Method 2: A common in situ generation involves the addition of acetic acid (CH<sub>3</sub>COOH) to a solution of sodium hypochlorite (NaOCl) and sodium azide (NaN<sub>3</sub>).[\[6\]](#)[\[7\]](#) This method is often preferred for synthetic applications to avoid isolating the dangerously unstable concentrated ClN<sub>3</sub>.[\[6\]](#)



[Click to download full resolution via product page](#)

Caption: In situ synthesis of Chlorine Azide.

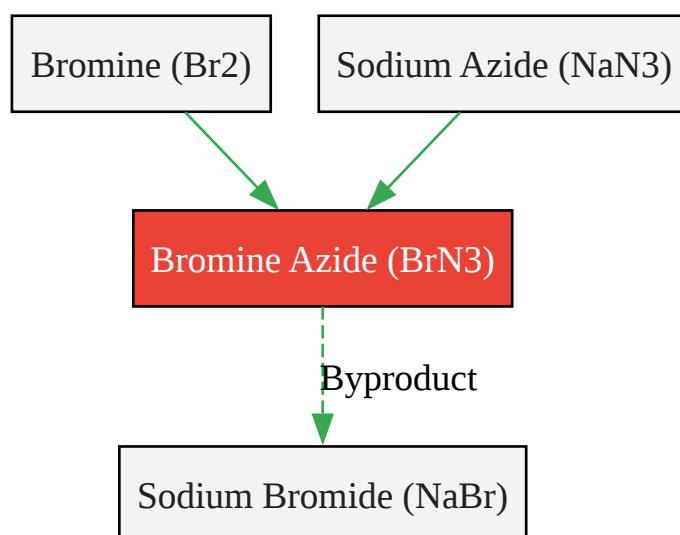
## Bromine Azide (BrN<sub>3</sub>)



Methodology:

- Bromine azide is typically prepared by the reaction of bromine (Br<sub>2</sub>) with sodium azide (NaN<sub>3</sub>).[\[11\]](#)

- This reaction can be carried out in a biphasic solvent system, such as dichloromethane/water.[13]
- For many synthetic applications,  $\text{BrN}_3$  is generated *in situ* to react immediately with a substrate, which mitigates the risks associated with its explosive nature.[3]



[Click to download full resolution via product page](#)

Caption: Synthesis of Bromine Azide.

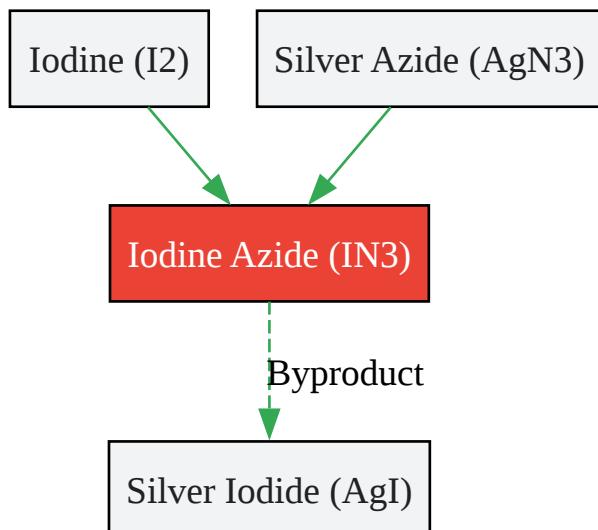
## Iodine Azide (IN<sub>3</sub>)

Reaction:  $\text{I}_2 + \text{AgN}_3 \rightarrow \text{IN}_3 + \text{AgI}$

Methodology:

- The original synthesis of **iodine azide** involves the reaction between silver azide ( $\text{AgN}_3$ ) and elemental iodine ( $\text{I}_2$ ).[5]
- A critical consideration for this synthesis is that silver azide is handled safely while moist, but traces of water can cause the decomposition of **iodine azide**.[5] Therefore, the reaction is performed by suspending silver azide in a non-polar organic solvent like dichloromethane and adding a drying agent before introducing the iodine.[5]

- **Iodine azide** can also be generated *in situ* by the reaction of iodine monochloride (ICl) and sodium azide (NaN<sub>3</sub>).<sup>[4][5]</sup> This method is often employed for additions to alkenes.<sup>[4]</sup>



[Click to download full resolution via product page](#)

Caption: Synthesis of **Iodine Azide**.

## Reactivity and Applications in Synthesis

Halogen azides are valuable reagents in organic synthesis, primarily for the introduction of the azide group into organic molecules.

- **Addition to Alkenes:** A key reaction of halogen azides, particularly bromine azide and **iodine azide**, is their addition across carbon-carbon double bonds.<sup>[5][11]</sup> This reaction can proceed through either an ionic or a free-radical mechanism, leading to different regiochemical outcomes.<sup>[11]</sup> The resulting  $\beta$ -haloalkyl azides are versatile intermediates for the synthesis of aziridines, vinyl azides, and other nitrogen-containing heterocycles.<sup>[2][5]</sup>
- **Radical Reactions:** **Iodine azide** can also participate in radical substitution reactions on weak C-H bonds to form  $\alpha$ -azido ethers and can convert aldehydes to acyl azides.<sup>[5]</sup>
- **Formation of Unstable Nitrogen Allotropes:** Both chlorine azide and bromine azide react with silver azide to produce the highly unstable allotrope of nitrogen, hexanitrogen (N<sub>6</sub>), which decomposes at very low temperatures.<sup>[6][11]</sup>

## Safety and Handling

The extreme sensitivity and explosive nature of halogen azides cannot be overstated.

- General Precautions: All work with halogen azides should be conducted behind a safety shield. The quantities of these compounds should be kept to a minimum, for instance, it is recommended to limit the amount of bromine azide used in experiments to 2 mmol.[11]
- Spontaneous Detonation: Concentrated chlorine azide is notoriously unstable and can detonate spontaneously at any temperature.[6] Bromine azide is highly sensitive to small changes in temperature and pressure.[11]
- Incompatible Materials: Halogen azides can react explosively with a variety of substances, including alkali metals, arsenic, phosphorus, and certain organic solvents.[6][11]
- Decomposition Products: When heated to decomposition, halogen azides emit highly toxic fumes, such as bromine and nitrogen oxides in the case of bromine azide.[11]

## Conclusion

The halogen azides represent a unique class of highly energetic and reactive compounds. Their history is marked by the careful and courageous work of chemists who navigated their inherent dangers to uncover their fundamental properties and synthetic utility. For contemporary researchers, a thorough understanding of their discovery, synthesis, and safe handling protocols is paramount. While their instability presents significant challenges, their reactivity continues to be harnessed in modern organic synthesis, underscoring their enduring importance in the field of chemistry. This guide provides a foundational resource for scientists and professionals, enabling a better understanding and safer utilization of these powerful chemical tools.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing)  
DOI:10.1039/C5OB02425K [pubs.rsc.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Iodine azide - Wikipedia [en.wikipedia.org]
- 6. Chlorine azide - Wikipedia [en.wikipedia.org]
- 7. Chlorine azide - Wikiwand [wikiwand.com]
- 8. Sciencemadness Discussion Board - chlorine azide - Powered by XMB 1.9.11 [sciemadness.org]
- 9. Fluorine azide - Wikipedia [en.wikipedia.org]
- 10. assignmentpoint.com [assignmentpoint.com]
- 11. Bromine azide - Wikipedia [en.wikipedia.org]
- 12. Cas 13973-87-0,BROMINE AZIDE | lookchem [lookchem.com]
- 13. Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Discovery and History of Halogen Azides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078893#discovery-and-history-of-halogen-azides>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)